molecular formula C15H13F3N2O3 B12183500 (4-Hydroxy-6-(trifluoromethoxy)quinolin-3-yl)(pyrrolidin-1-yl)methanone

(4-Hydroxy-6-(trifluoromethoxy)quinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B12183500
M. Wt: 326.27 g/mol
InChI Key: PPPWDNGCXKDPLT-UHFFFAOYSA-N
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Description

(4-Hydroxy-6-(trifluoromethoxy)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a complex organic compound that features a quinoline core substituted with a trifluoromethoxy group and a pyrrolidinyl methanone moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-6-(trifluoromethoxy)quinolin-3-yl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted quinoline compounds .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, (4-Hydroxy-6-(trifluoromethoxy)quinolin-3-yl)(pyrrolidin-1-yl)methanone is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors .

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of (4-Hydroxy-6-(trifluoromethoxy)quinolin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4-Hydroxy-6-(trifluoromethoxy)quinolin-3-yl)(pyrrolidin-1-yl)methanone lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C15H13F3N2O3

Molecular Weight

326.27 g/mol

IUPAC Name

3-(pyrrolidine-1-carbonyl)-6-(trifluoromethoxy)-1H-quinolin-4-one

InChI

InChI=1S/C15H13F3N2O3/c16-15(17,18)23-9-3-4-12-10(7-9)13(21)11(8-19-12)14(22)20-5-1-2-6-20/h3-4,7-8H,1-2,5-6H2,(H,19,21)

InChI Key

PPPWDNGCXKDPLT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)OC(F)(F)F

Origin of Product

United States

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